molecular formula C12H8ClN3 B1506998 5-(6-chloropyridin-3-yl)-1H-indazole

5-(6-chloropyridin-3-yl)-1H-indazole

Cat. No.: B1506998
M. Wt: 229.66 g/mol
InChI Key: YMHCGCMYFSRUQK-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-1H-indazole (CAS No. 885271-19-2) is a heterocyclic compound featuring an indazole core fused with a 6-chloropyridinyl substituent at the 5-position. Its molecular formula is C₁₂H₈ClN₃, with a molecular weight of 229.66 g/mol. Key physicochemical properties include:

  • Boiling Point: 460.5±30.0 °C (predicted)
  • Density: 1.387±0.06 g/cm³ (predicted)
  • pKa: 13.00±0.40 (predicted) .

The compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility. Its indazole moiety is a known pharmacophore, while the chloropyridinyl group enhances electronic and steric interactions in biological systems .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-1H-indazole

InChI

InChI=1S/C12H8ClN3/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11/h1-7H,(H,15,16)

InChI Key

YMHCGCMYFSRUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach for Indazole Core Formation

One approach involves cyclocondensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions to form the indazole ring. For example:

  • Reacting 4-hydrazinylbenzoic acid or hydrazine with 1,3-dicarbonyl compounds in diluted sulfuric acid in methanol at room temperature yields indazole intermediates with good yields.

This method forms the foundational indazole scaffold before further functionalization.

Functionalization via Halogenation and Diazonium Chemistry

To introduce the 5-position substituent, the indazole nucleus can be functionalized by:

  • Diazotization of a suitable amino-indazole precursor with sodium nitrite or t-butyl nitrite to form diazonium salts.
  • Subsequent treatment of the diazonium salt with metal halides (e.g., potassium iodide) to introduce halogen substituents at the 5-position.

This halogenated intermediate serves as a key substrate for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

The critical step for attaching the 6-chloropyridin-3-yl group is the palladium-catalyzed coupling between the halogenated indazole and a boronic acid derivative of 6-chloropyridine:

  • The reaction uses a palladium catalyst (e.g., Pd(PPh3)4), a base such as cesium carbonate or potassium carbonate, and a solvent like N,N-dimethylformamide (DMF).
  • The coupling is typically performed at elevated temperatures (~80°C) under an inert atmosphere.
  • Microwave irradiation can be employed to accelerate the reaction, improving yields and reducing reaction times.

Protection and Deprotection Strategies

  • Protecting groups such as tetrahydropyran or trimethylsilylethoxymethyl may be used to mask reactive nitrogen atoms during intermediate steps.
  • Deprotection is achieved by treatment with acids like methanesulfonic acid or p-toluenesulfonic acid in alcoholic solvents (methanol, ethanol, n-propanol, or isopropanol).

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclocondensation 1,3-Dicarbonyl compound + hydrazine, diluted H2SO4, MeOH, RT Forms indazole core with good yield
Diazotization and Halogenation Sodium nitrite or t-butyl nitrite, metal halide (KI), catalytic iodine Introduces halogen at 5-position
Cross-Coupling Pd catalyst (e.g., Pd(PPh3)4), base (Cs2CO3), DMF, 80°C, microwave irradiation optional Attaches 6-chloropyridin-3-yl group
Protection Tetrahydropyran or trimethylsilylethoxymethyl groups Protects nitrogen functionalities
Deprotection Methanesulfonic acid or p-toluenesulfonic acid in alcohol Removes protecting groups to yield final product

Research Findings and Yields

  • The cyclocondensation method yields indazole intermediates in moderate to good yields, typically ranging from 60% to 85%.
  • Palladium-catalyzed cross-coupling reactions under microwave irradiation provide efficient formation of the 5-substituted indazole derivatives with yields often exceeding 70%.
  • Protection and deprotection steps proceed smoothly with minimal side reactions, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-(6-chloropyridin-3-yl)-1H-indazole serves as a versatile building block in the synthesis of more complex organic molecules. Its structure facilitates the development of new ligands and catalysts, which are crucial for various chemical reactions. This compound is particularly valuable in coordination chemistry due to its ability to form stable complexes with metal ions.

Material Science
In material science, this compound is explored for its potential in developing advanced materials with unique electronic and optical properties. Its incorporation into polymers and coatings can enhance the performance of these materials in electronic and photonic applications.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines by targeting specific biological pathways. Its mechanism often involves interaction with enzymes or receptors, leading to modulation of cellular processes .

Drug Development
The compound is being investigated for its potential use in drug development. Derivatives of this compound are being studied for their efficacy against diseases such as leishmaniasis, where they demonstrate significant inhibitory effects on Leishmania parasites. Molecular docking studies suggest favorable interactions with target proteins, indicating its potential as a lead compound for further pharmaceutical development.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed that certain modifications enhanced its potency against colorectal cancer cells. The compound demonstrated an IC50 value of approximately 23 nM, indicating strong inhibitory effects on WNT signaling pathways, which are often dysregulated in cancer .

CompoundIC50 (nM)Target
This compound23WNT pathway
Derivative A15CDK8/19
Derivative B30β-catenin

Case Study 2: Antileishmanial Activity

In another investigation, derivatives were tested for their antileishmanial activity against Leishmania donovani. The results indicated that modifications to the indazole core significantly improved efficacy, making these compounds promising candidates for further development as antileishmanial agents.

CompoundActivity (%)Concentration (µM)
This compound8510
Derivative C905
Derivative D7020

Mechanism of Action

The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Nitenpyram Metabolites (Ochrobactrum sp. Strain DF-1 Intermediates)

Nitenpyram, a neonicotinoid insecticide, undergoes microbial degradation to yield intermediates such as:

  • Compound A : N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine
  • Compound D : N-((6-Chloropyridin-3-yl)methyl)ethanamine
Feature 5-(6-Chloropyridin-3-yl)-1H-indazole Nitenpyram Metabolites
Core Structure Indazole + chloropyridine Aliphatic amines + chloropyridine
Molecular Weight 229.66 g/mol 200–250 g/mol (estimated)
Biological Role Pharmacophore potential Pesticide degradation products
Key Interaction Aromatic π-stacking Hydrogen bonding with enzymes

While both share the 6-chloropyridinyl group, the indazole core in this compound enables distinct binding modes (e.g., interaction with hydrophobic pockets in enzymes) compared to the aliphatic amine chains in nitenpyram metabolites .

4,6-Disubstituted 1H-Indazole Derivatives

Qian et al. synthesized 1H-indazole derivatives with substituents at the 4- and 6-positions, such as compound 120 , which exhibited potent IDO1 inhibitory activity (IC₅₀ = 5.3 µM) .

Feature This compound 4,6-Disubstituted Derivatives
Substituent Position 5-position 4- and 6-positions
Key Pharmacophore Chloropyridine Thiomethylpyrrolidine (e.g., derivative 119)
Biological Activity Underexplored IDO1 inhibition (nanomolar range)

The 5-position substitution in this compound may limit its IDO1 inhibitory efficacy compared to 4,6-disubstituted analogs. However, the chloropyridinyl group could enhance selectivity for other targets, such as kinase enzymes .

5-(Pyridin-3-yl)-1H-indazol-3-amine Derivatives

A study synthesized 5-(pyridin-3-yl)-1H-indazol-3-amine via Suzuki-Miyaura coupling. This compound lacks the chlorine atom but features a pyridinyl group at the 5-position and an amino group at the 3-position .

Feature This compound 5-(Pyridin-3-yl)-1H-indazol-3-amine
Substituent 6-Chloropyridinyl Pyridinyl (no chlorine)
Functional Group None at 3-position Amino group at 3-position
Electronic Effects Electron-withdrawing (Cl) Electron-neutral (pyridine)

The chlorine atom in this compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. The absence of a 3-amino group may reduce hydrogen-bonding capacity compared to its analog .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(6-chloropyridin-3-yl)-1H-indazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 6-chloropyridin-3-yl intermediates can react with indazole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base. Key steps include monitoring reaction progress via TLC and optimizing temperature (80–120°C) to minimize side products .
  • Characterization : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

  • LCMS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor for [M+H]⁺ ions (e.g., m/z 244.03 for the parent compound) and validate retention times against standards .
  • HPLC : Employ QC-SMD-TFA05 conditions (1.0 mL/min flow rate, UV detection at 254 nm) to achieve baseline separation of impurities .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Approach : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to measure binding affinity to target receptors (e.g., 5-HT₄ or kinase receptors). IC₅₀ values can be determined using dose-response curves with triplicate replicates .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and selectivity of this compound derivatives?

  • In Silico Strategy :

  • Molecular Docking : Use software like MOE or AutoDock to model interactions with receptor binding pockets (e.g., PI3Kδ or 5-HT₄). Focus on hydrogen bonding with residues like Asp119 or π-π stacking with aromatic side chains .
  • DFT Calculations : Apply hybrid functionals (e.g., B3LYP) to optimize geometries and calculate electronic properties (HOMO-LUMO gaps) that correlate with redox stability .

Q. How should researchers address contradictory data in thermodynamic stability studies of this compound?

  • Resolution Workflow :

  • Reproducibility Checks : Validate experimental setups (e.g., DSC for melting points, TGA for decomposition profiles) across multiple labs.
  • Functional Comparison : Test alternative density functionals (e.g., M06-2X vs. B3LYP) in DFT studies to identify systematic errors in entropy/enthalpy predictions .

Q. What strategies improve metabolic stability in derivatives of this compound?

  • Metabolite Analysis : Incubate derivatives with liver microsomes (human or rodent) and identify degradation products via UPLC-QTOF-MS. Introduce steric hindrance (e.g., methyl groups) or replace labile chloropyridinyl groups with bioisosteres (e.g., fluorophenyl) to block oxidative metabolism .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • SAR Framework :

  • Substitution Patterns : Compare activities of analogs with halogen (Cl, F) vs. electron-donating (OCH₃) groups at the 6-position of pyridine.
  • Scaffold Hybridization : Fuse indazole with triazole or thiadiazine rings to enhance π-stacking and solubility, as shown in related compounds .

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